Technical Whitepaper: The Role of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in Next-Generation TRK Inhibitor Development
Technical Whitepaper: The Role of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in Next-Generation TRK Inhibitor Development
Executive Summary
Directly answering the core inquiry: The Chemical Abstracts Service (CAS) registry number for the free base of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is 1213093-30-1 [1]. Its dihydrochloride salt form is registered under CAS 1260845-81-5 .
This compound is not merely a catalog chemical; it is a highly specialized chiral building block critical to the development of next-generation, macrocyclic tropomyosin receptor kinase (TRK) inhibitors, such as Selitrectinib (LOXO-195)[2] and Eratrectinib[3]. This whitepaper details the chemical identity, mechanistic causality in drug design, and the self-validating synthetic workflows associated with this essential intermediate.
Chemical Identity and Stereochemical Variants
The stereochemistry of the pyrrolidine ring is paramount to the spatial orientation of the final active pharmaceutical ingredient (API). Consequently, different stereoisomers and salt forms are tracked under distinct CAS registry numbers to ensure strict quality control during pharmaceutical synthesis.
Table 1: CAS Registry Numbers and Chemical Properties
| Chemical Name / Form | Stereochemistry | CAS Registry Number | Molecular Formula |
| (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine | (R)-Enantiomer (Free Base) | 1213093-30-1 [1] | C10H13FN2O |
| (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl | (R)-Enantiomer (Dihydrochloride) | 1260845-81-5 | C10H15Cl2FN2O |
| (S)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine | (S)-Enantiomer | 1213932-25-2 [4] | C10H13FN2O |
| 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine | Unspecified / Racemic | 1337444-35-5 [5] | C10H13FN2O |
Mechanistic Causality in Scaffold Design
The precision oncology landscape was revolutionized by first-generation TRK inhibitors like Larotrectinib, which target NTRK gene fusions[6]. However, acquired resistance—most notably the TRKA G595R solvent-front mutation—causes severe steric clashes that render first-generation drugs ineffective.
To overcome this, next-generation inhibitors like Selitrectinib (CAS: 2097002-61-2)[7] and Eratrectinib[8] utilize a compact macrocyclic architecture. The building block (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine provides three critical structural features:
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The (R)-Pyrrolidine Ring : Dictates the precise spatial vector for macrocyclization, ensuring the final molecule folds into a compact conformation that bypasses the bulky arginine residue of the G595R mutation.
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The 5-Fluoro Substitution : Modulates the pKa of the pyridine nitrogen, enhances lipophilicity for cell permeability, and improves metabolic stability against oxidative degradation.
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The 2-Methoxy Group : Serves as a "masked" pyridone. During synthesis, it protects the oxygen from unwanted side reactions. Upon deprotection, it reveals a lactam (pyridone) motif that acts as an essential hydrogen bond donor/acceptor pair, anchoring the drug to the hinge region of the TRK kinase domain[2].
Visualizing the Pathway
TRK kinase signaling pathway and the mechanism of next-generation inhibitor intervention.
Synthetic Workflow and Experimental Methodology
The integration of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into a macrocyclic TRK inhibitor relies on a highly controlled sequence of nucleophilic aromatic substitution (SNAr), deprotection, and ring closure[2].
Protocol: Nucleophilic Aromatic Substitution (SNAr) for Intermediate Assembly
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Objective : Couple (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine with ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
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Causality : The secondary amine of the pyrrolidine ring acts as the nucleophile. The 5-chloro position of the pyrazolo[1,5-a]pyrimidine is highly activated for SNAr due to the electron-withdrawing nature of the fused bicyclic system and the ester group.
Step-by-Step Methodology (Self-Validating System) :
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Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Reagent Addition : Add 1.1 equivalents of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS: 1213093-30-1), followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
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Causality: DIPEA serves as a non-nucleophilic base to scavenge the HCl generated during the coupling, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile.
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Reaction Execution : Heat the reaction mixture to 90°C.
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Causality: Elevated temperature is required to overcome the activation energy barrier of the SNAr process involving a sterically hindered chiral secondary amine.
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Self-Validation (LC-MS Monitoring) : After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is consumed and the product mass [M+H]+ is the dominant signal. This real-time validation prevents premature workup.
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Workup & Isolation : Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl to effectively remove residual DMF.
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Purification : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-50% EtOAc in hexanes) to isolate the coupled intermediate.
Visualizing the Synthetic Workflow
Synthetic workflow for macrocyclic TRK inhibitors utilizing the chiral pyridine building block.
Sources
- 1. 1213093-30-1|(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1213932-25-2 | 3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine - AiFChem [aifchem.com]
- 5. 1337760-39-0|1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 6. Eratrectinib (VC004) Approaching Launch: China’s Innovative TRK Inhibitor May Reshape Precision Oncology | MolecularCloud [molecularcloud.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Eratrectinib | C21H22FN7O | CID 146271223 - PubChem [pubchem.ncbi.nlm.nih.gov]
